![molecular formula C21H33N3O6S B2573922 2-[N-叔丁氧羰基-N'-(2,2,4,6,7-五甲基二氢苯并呋喃-5-磺酰)氨基]乙醇 CAS No. 1263048-99-2](/img/structure/B2573922.png)

2-[N-叔丁氧羰基-N'-(2,2,4,6,7-五甲基二氢苯并呋喃-5-磺酰)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

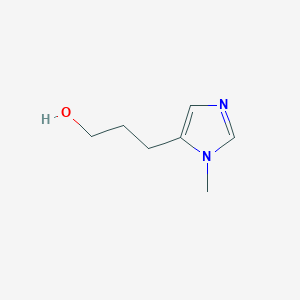

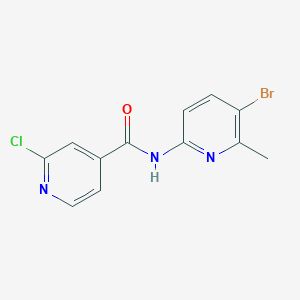

“2-[N-t-Butyloxycarbonyl-N’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol” is a chemical compound with the molecular formula C21H33N3O6S and a molecular weight of 455.57 . This compound is not intended for human or veterinary use and is typically used for research purposes .

Molecular Structure Analysis

The IUPAC name of this compound is "tert-butyl N-[N’-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate". The structure of this compound includes a benzofuran ring, which is a heterocyclic compound, and various functional groups such as carbamimidoyl, sulfonyl, and carbamate .

科学研究应用

Non-Natural Arginine Analogues

Sulfamoylation of the l-ornithine methyl ester side chain generates a non-natural arginine isostere using the Pbf group. This derivative can be coupled with other amino acids, such as N-Fmoc-l-proline, to create analogues that maintain the structural characteristics of biologically important sequences. Researchers explore these analogues for their potential biological activities .

Solid-Phase Synthesis

The Pbf group facilitates solid-phase synthesis of arginine-containing peptides. By anchoring the guanidine moiety of arginine to a sulfonyl linker, researchers can efficiently build peptide chains. This approach streamlines peptide assembly and allows for the incorporation of multiple arginine residues .

Protecting Group for Amines

The tert-butoxycarbonyl (Boc) group, commonly used to protect amino groups, is an essential choice for amine protection. In particular, it is the primary option for amino protection. Researchers also employ it for protecting hydroxyl groups on alcohols and phenols under specific conditions .

Biochemical Reagents

N-(tert-Butoxycarbonyl)ethanolamine (MFCD13184907) finds use as a biochemical reagent. Its synthesis involves several steps, including the addition of benzyl chloride to diethanolamine, followed by sulfuryl chloride. Ammonia treatment and hydrogen gas removal of the benzyl group yield the final product .

Backbone Protecting Groups

The Pbf group, along with other protecting groups like EDOTn and MIM, contributes to peptide backbone protection. These groups enhance peptide stability during synthesis and subsequent biological studies. Researchers explore their use in designing novel peptides with improved properties .

安全和危害

属性

IUPAC Name |

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O6S/c1-12-13(2)17(14(3)15-11-21(7,8)29-16(12)15)31(27,28)24-18(22-9-10-25)23-19(26)30-20(4,5)6/h25H,9-11H2,1-8H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYSKCWSCQXVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCO)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)

![Oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)